molecular formula C7H10ClN5O2 B14731313 Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate CAS No. 6969-82-0

Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate

Cat. No.: B14731313
CAS No.: 6969-82-0
M. Wt: 231.64 g/mol
InChI Key: RBGNFVJMPDTYIS-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate typically involves the reaction of 2-amino-4,6-dichloropyrimidine with ethyl hydrazinecarboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The reaction is monitored closely to maintain the desired yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while condensation reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate.

    Ethyl 2-(5-amino-4-chloropyrimidin-6-yl)hydrazinecarboxylate: A structural isomer with similar properties.

    Ethyl 2-(5-amino-6-bromopyrimidin-4-yl)hydrazinecarboxylate: A bromine-substituted analogue with potentially different reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its chlorine atom at the 6-position and amino group at the 5-position make it a versatile intermediate for further chemical modifications .

Properties

CAS No.

6969-82-0

Molecular Formula

C7H10ClN5O2

Molecular Weight

231.64 g/mol

IUPAC Name

ethyl N-[(5-amino-6-chloropyrimidin-4-yl)amino]carbamate

InChI

InChI=1S/C7H10ClN5O2/c1-2-15-7(14)13-12-6-4(9)5(8)10-3-11-6/h3H,2,9H2,1H3,(H,13,14)(H,10,11,12)

InChI Key

RBGNFVJMPDTYIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC1=C(C(=NC=N1)Cl)N

Origin of Product

United States

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